molecular formula C33H65N2O9P B14301585 [2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B14301585
M. Wt: 664.9 g/mol
InChI Key: XESJPMXDDSGUSC-UHFFFAOYSA-N
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Description

[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: is a phospholipid compound with the molecular formula C33H64NO10P. It plays a crucial role in the biosynthesis of phosphatidylcholine, which is essential for maintaining the structural integrity of cellular membranes. This compound is also involved in cellular communication mechanisms and neurotransmission processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves esterification reactions. The process begins with the preparation of the glycerol backbone, followed by the attachment of fatty acid chains through ester bonds.

Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation reactions. The process is optimized to ensure high yield and purity, often using catalysts and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidized products.

    Reduction: Reduction reactions can occur at the phosphate group, converting it to different phosphorous-containing species.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products:

    Oxidation: Peroxides and other oxidized derivatives.

    Reduction: Reduced phosphorous species.

    Substitution: Various substituted derivatives with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, [2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a precursor for the synthesis of complex phospholipids and other biologically active molecules.

Biology: In biological research, this compound is used to study membrane dynamics, cellular signaling pathways, and neurotransmission processes.

Medicine: In medicine, the compound has therapeutic implications in addressing neurodegenerative diseases and cognitive dysfunctions. It is also explored for its potential in drug delivery systems due to its ability to integrate into cellular membranes.

Industry: In the industrial sector, the compound is used in the formulation of specialized lipids and surfactants for various applications.

Mechanism of Action

The mechanism of action of [2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its integration into cellular membranes, where it influences membrane fluidity and stability. The compound interacts with membrane proteins and receptors, modulating signaling pathways and neurotransmission processes. Its effects are mediated through the activation of specific molecular targets, including phospholipases and kinases.

Comparison with Similar Compounds

  • 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine
  • 1-palmitoyl-2-azelaoyl PC
  • Azelaoyl PC

Comparison: Compared to similar compounds, [2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition and the presence of the trimethylazaniumyl moiety. This unique structure imparts distinct biophysical properties, making it particularly effective in modulating membrane dynamics and cellular signaling.

Properties

Molecular Formula

C33H65N2O9P

Molecular Weight

664.9 g/mol

IUPAC Name

[2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C33H65N2O9P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-35(2,3)4)44-33(38)25-22-19-16-17-20-23-31(34)36/h30H,5-29H2,1-4H3,(H2-,34,36,39,40)

InChI Key

XESJPMXDDSGUSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)N

Origin of Product

United States

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